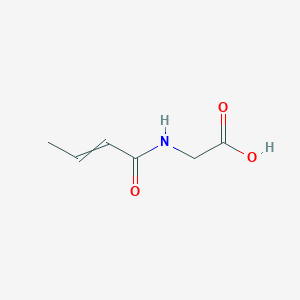

Glycine, N-(1-oxo-2-butenyl)-

Description

Contextualization of N-Acyl Amino Acids as Pivotal Chemical Entities

N-acyl amino acids (NAAs) represent a significant class of amphiphilic molecules, characterized by an amino acid linked to a fatty acid via an amide bond. nih.gov In recent years, these compounds have garnered increasing attention as pivotal chemical entities, moving from relative obscurity to the forefront of lipid research. acs.org They are recognized as the largest family of lipids related to anandamide (B1667382) discovered to date and function as crucial signaling molecules in a variety of physiological processes. nih.gov

NAAs are endogenously present in the tissues and blood of mammals, where they act as pleiotropic bioactive lipids. nih.govacs.org Their diverse functions include roles in nociception, metabolic regulation, and bone function. acs.org This biological activity stems from their ability to interact with a range of membrane proteins, including G-protein coupled receptors (GPRs), nuclear receptors, and ion channels, often through novel binding sites and modulatory mechanisms. nih.gov

Beyond their biological signaling roles, N-acyl amino acids have found extensive applications as surfactants in various industries. researchgate.netbbwpublisher.com The synthesis of these surfactants is a major area of research, with established chemical routes like Schotten-Baumann condensation and enzymatic methods that offer milder, more environmentally friendly reaction conditions. researchgate.netbbwpublisher.comnih.gov The continuous development of both chemical and biological synthesis methods underscores the industrial and scientific importance of this class of compounds. researchgate.netnih.gov

Significance of α,β-Unsaturated Amide Moieties in Organic Synthesis and Chemical Biology

The α,β-unsaturated amide moiety is a cornerstone functional group in modern organic chemistry and chemical biology. researchgate.net This structural motif is present in a wide array of natural products and pharmaceutically active compounds, making its synthesis and reactivity a subject of intense investigation. researchgate.netresearchgate.net The development of stereoselective methods to construct this moiety is a key objective, as the geometry of the double bond can be critical for biological activity. rsc.orgorganic-chemistry.org

Numerous synthetic strategies have been devised to access α,β-unsaturated amides, reflecting their importance as synthetic targets. These methods include:

Palladium and Nickel Catalysis: Transition metal-catalyzed reactions, such as the palladium-catalyzed hydroaminocarbonylation of alkynes and nickel-catalyzed reductive aminocarbonylation, provide efficient routes to these amides. researchgate.netrsc.org A palladium/copper-catalyzed aerobic oxidative N-dealkylation/carbonylation has also been developed to construct (E)-α,β-unsaturated amides from tertiary amines and olefins. rsc.org

Manganese-Promoted Synthesis: The use of activated Rieke manganese can promote a completely E-selective synthesis of α,β-unsaturated amides from dichloroamides and various aldehydes. organic-chemistry.org

Elimination and Condensation Reactions: Stereoselective elimination reactions of N-acyl-oxazolidin-2-one-syn-aldols and Doebner-Knoevenagel condensations represent other effective approaches. rsc.orgorganic-chemistry.org

In chemical biology, the α,β-unsaturated amide acts as a Michael acceptor. This electrophilic character allows it to react with nucleophilic residues on proteins, such as the thiol group of cysteine. nih.gov This reactivity is harnessed in the design of targeted covalent inhibitors, where the acrylamide (B121943) moiety can form a stable, irreversible bond with a specific protein target, offering high potency and specificity. nih.gov While unfunctionalized acrylamides are relatively weak electrophiles, this tunable reactivity has made them one of the most successful electrophilic groups used in this therapeutic modality. nih.gov The utility of α,β-unsaturated amides as Michael acceptors is also fundamental in various carbon-carbon bond-forming reactions, crucial for building molecular complexity in the synthesis of natural products and pharmacological agents. beilstein-journals.org

Scope and Research Objectives Pertaining to Glycine (B1666218), N-(1-oxo-2-butenyl)-

This article focuses specifically on the chemical compound Glycine, N-(1-oxo-2-butenyl)- , also known by its synonym N-Crotonoylglycine and its IUPAC name 2-(but-2-enoylamino)acetic acid. nih.gov This molecule uniquely combines the structural features of an N-acyl amino acid and an α,β-unsaturated amide. The scope of this work is to provide a detailed chemical profile of this compound, based on available scientific literature.

The primary objectives are:

To present the fundamental physicochemical properties of Glycine, N-(1-oxo-2-butenyl)-.

To situate the compound within the broader context of its parent chemical classes, as discussed in the preceding sections.

To highlight its relevance in analytical chemistry, particularly through the analysis of its derivatives.

The research into this compound often involves its trimethylsilyl (B98337) (TMS) ester derivative, which is more volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nist.govchemeo.com The presence of this derivative in analytical studies, such as the analysis of organic acids in urine, points to the compound's relevance as a metabolite or biomarker. np-mrd.orgjeol.com

Chemical Identity and Properties

The fundamental properties of Glycine, N-(1-oxo-2-butenyl)- are summarized in the table below, compiled from comprehensive chemical databases. nih.gov

| Property | Value |

| IUPAC Name | 2-(but-2-enoylamino)acetic acid |

| Synonyms | N-Crotonoylglycine, methylacrylglycine |

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.14 g/mol |

| Exact Mass | 143.058243149 Da |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 66.4 Ų |

| InChI Key | WWJXRJJBIVSSNF-UHFFFAOYSA-N |

| Canonical SMILES | CC=CC(=O)NCC(=O)O |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

2-(but-2-enoylamino)acetic acid |

InChI |

InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

WWJXRJJBIVSSNF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)NCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Glycine, N 1 Oxo 2 Butenyl and Analogues

Chemo-Selective Amide Bond Formation Strategies

Chemical synthesis offers robust and versatile methods for the formation of the amide linkage in N-acyl glycines. These strategies often provide high yields and can be scaled effectively. The primary approaches involve the direct reaction of a glycine (B1666218) derivative with an activated form of the carboxylic acid or the use of coupling reagents to facilitate the condensation reaction.

Direct Acylation Protocols

Direct acylation is a straightforward method for forming the N-acyl bond. This typically involves the reaction of glycine with a reactive derivative of 2-butenoic acid, such as an acid anhydride or an acyl chloride. A common example of this type of reaction is the acylation of glycine using acetic anhydride to produce N-acetylglycine, a process that can be adapted for the synthesis of N-crotonoyl glycine. orgsyn.org

In a typical procedure analogous to the synthesis of N-acetylglycine, glycine is dissolved in an aqueous medium, and the acylating agent, such as crotonic anhydride, is added. The reaction is often carried out under vigorous stirring. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This leads to the formation of a tetrahedral intermediate which then collapses to form the amide bond and release a carboxylate as a leaving group.

Key Features of Direct Acylation:

Simplicity: The procedure is often simple and requires readily available starting materials.

High Reactivity: Acyl anhydrides and chlorides are highly reactive, leading to rapid reaction times.

Potential for Side Reactions: The high reactivity can sometimes lead to a lack of selectivity and the formation of byproducts, necessitating careful control of reaction conditions.

While effective, the use of highly reactive acylating agents may require protection of other functional groups in more complex analogues to ensure chemo-selectivity.

Coupling Reagent-Mediated Syntheses

To achieve higher selectivity and milder reaction conditions, coupling reagents are extensively used in amide bond synthesis. These reagents activate the carboxylic acid component (2-butenoic acid in this case), making it more susceptible to nucleophilic attack by the amino group of glycine. This approach is a cornerstone of modern peptide synthesis and is readily applicable to the synthesis of N-acyl amino acids. uni-kiel.depeptidescientific.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea. This intermediate is then readily attacked by the amine to form the desired amide. uni-kiel.de A variety of coupling reagents have been developed, each with its own advantages in terms of reactivity, suppression of side reactions like racemization, and ease of purification. peptidescientific.comglobalresearchonline.netbachem.com

Below is a table summarizing some commonly used classes of coupling reagents applicable to the synthesis of Glycine, N-(1-oxo-2-butenyl)-.

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used and cost-effective. DCC can lead to the formation of an insoluble dicyclohexylurea byproduct, which can be advantageous for purification in solution-phase synthesis but problematic in solid-phase synthesis. EDC is water-soluble, and its urea byproduct is also water-soluble, facilitating easier workup. peptidescientific.combachem.com |

| Onium Salts (Uronium/Aminium & Phosphonium) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient with fast reaction times and low tendency for racemization, especially when used with additives like HOBt or HOAt. HATU is particularly effective for sterically hindered couplings. Phosphonium salts like PyBOP are known for their high reactivity and are often used in challenging cyclization reactions. peptide.com |

| Other Reagents | T3P® (Propylphosphonic Anhydride), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | T3P® is a versatile and environmentally friendly coupling reagent with a broad application range. COMU is a newer generation uronium salt that is considered safer than HOBt/HOAt-based reagents and is highly efficient. bachem.com |

The choice of coupling reagent, solvent, and the use of additives can be optimized to achieve high yields and purity of the final N-acyl glycine product.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: For the synthesis of Glycine, N-(1-oxo-2-butenyl)-, regioselectivity is generally straightforward. Glycine possesses a single primary amine and a carboxylic acid. In a typical amide coupling reaction, the amino group is the more potent nucleophile under neutral or slightly basic conditions, leading to selective N-acylation over O-acylation of the carboxylate. Protecting the carboxylic acid group, for instance as a methyl or ethyl ester, can further ensure exclusive N-acylation.

Stereoselectivity: Glycine is the only natural amino acid that is achiral, as its α-carbon is not a stereocenter. nih.gov Therefore, in the synthesis of N-crotonoyl glycine, stereoselectivity at the glycine moiety is not a concern. However, stereoselectivity becomes crucial when considering analogues of this compound that may involve:

Chiral Glycine Derivatives: If a substituted glycine with a chiral α-carbon is used, the coupling conditions must be chosen to avoid racemization of this stereocenter. The use of onium salt coupling reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a well-established strategy to suppress racemization. uni-kiel.de

Chiral Acyl Groups: If the acylating agent possesses stereocenters, the reaction conditions must be mild enough to preserve their stereochemical integrity.

Furthermore, while glycine itself is achiral, the nitrogen atom can be considered prochiral. The use of chiral auxiliaries or catalysts could, in principle, lead to diastereoselective or enantioselective acylation, though this is less common for simple N-acylation of glycine. doi.org The primary focus in the synthesis of N-acyl glycines is typically on efficient amide bond formation and maintaining the stereochemistry of any chiral components. nih.govfrontiersin.org

Enzymatic and Biocatalytic Routes

Enzymatic methods for the synthesis of N-acyl glycines are gaining prominence as they offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and a reduced environmental footprint. nih.govresearchgate.net These biocatalytic routes primarily utilize acyltransferases or hydrolases.

Acyltransferase-Catalyzed Biotransformations

Acyltransferases are a class of enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor. Glycine N-acyltransferase (GLYAT) and related enzymes are specifically involved in the biosynthesis of N-acylglycines. nih.govusf.edu These enzymes typically utilize an activated acyl donor, most commonly an acyl-Coenzyme A (acyl-CoA) thioester. mdpi.com

The reaction catalyzed by GLYAT is as follows:

Acyl-CoA + Glycine ⇌ N-Acylglycine + CoA-SH nih.gov

This pathway is a key part of the natural metabolism of various fatty acids and xenobiotic carboxylic acids. nih.gov Different GLYAT-like enzymes exhibit varying substrate specificities, preferring acyl-CoAs of different chain lengths. nih.govusf.edu For the synthesis of Glycine, N-(1-oxo-2-butenyl)-, this would require the enzymatic generation of 2-butenoyl-CoA, which would then serve as the substrate for a suitable Glycine N-acyltransferase.

The table below summarizes some relevant enzymes in the Glycine N-acyltransferase family.

| Enzyme | Common Substrates | Cellular Location | Significance |

| Glycine N-acyltransferase (GLYAT) | Short-chain acyl-CoAs (e.g., Benzoyl-CoA) | Mitochondria | Primarily involved in the detoxification of xenobiotic carboxylic acids. |

| Glycine N-acyltransferase-like 2 (GLYATL2) | Long-chain acyl-CoAs (e.g., Oleoyl-CoA) | Not specified | Identified as a key enzyme for the production of N-acyl glycines in humans. merckmillipore.com |

| Glycine N-acyltransferase-like 3 (GLYATL3) | Long-chain acyl-CoAs | Not specified | Implicated in the formation of long-chain N-acylglycines. nih.govusf.edu |

The use of acyltransferases in preparative synthesis can be challenging due to the cost and instability of the acyl-CoA cofactor, often necessitating whole-cell biotransformation systems or in-situ cofactor regeneration systems. nih.gov

Hydrolase-Mediated Amide Syntheses in Non-Aqueous or Mixed Media

Hydrolases, such as lipases and proteases, are enzymes that typically catalyze the cleavage of bonds by the addition of water. However, by manipulating the reaction conditions, particularly by reducing the water activity, the reverse reaction—synthesis—can be favored. muni.cz This principle is widely exploited for the synthesis of esters and amides, including N-acyl amino acids. nih.govresearchgate.net

The use of non-aqueous or mixed media (e.g., organic solvents, ionic liquids, or glycerol-water systems) is crucial for shifting the thermodynamic equilibrium towards amide formation. researchgate.netmdpi.com Lipases are particularly versatile in this regard due to their broad substrate specificity, stability in organic solvents, and lack of a requirement for cofactors. nih.govnih.gov

In a typical lipase-catalyzed synthesis of an N-acyl glycine, the free carboxylic acid (e.g., 2-butenoic acid) and glycine are incubated with the lipase in a suitable non-aqueous or low-water medium. rsc.org The lipase forms an acyl-enzyme intermediate with the carboxylic acid, which is then nucleophilically attacked by the amino group of glycine to form the amide bond.

Key Parameters for Hydrolase-Mediated Synthesis:

Enzyme Source: Lipases from different microbial sources (e.g., Candida antarctica, Rhizomucor miehei) exhibit different activities and selectivities. rsc.org

Reaction Medium: The choice of solvent is critical to maintain enzyme activity while solubilizing the substrates and favoring the synthetic reaction.

Water Activity: Strict control of the amount of water in the system is necessary to prevent the competing hydrolysis reaction.

Substrate Form: Sometimes, using an ester of the carboxylic acid (e.g., methyl 2-butenoate) can lead to a more efficient aminolysis reaction.

This enzymatic approach represents a green and sustainable alternative to chemical methods for the production of Glycine, N-(1-oxo-2-butenyl)- and its analogues. researchgate.netnih.gov

Chemoenzymatic Hybrid Approaches

The convergence of chemical and enzymatic strategies, known as chemoenzymatic synthesis, offers a powerful platform for the construction of complex molecules with high selectivity and efficiency. In the context of Glycine, N-(1-oxo-2-butenyl)- and its analogues, this approach leverages the substrate specificity and mild reaction conditions of biocatalysts, often in tandem with traditional organic reactions.

One promising chemoenzymatic route involves the use of lipases for the N-acylation of glycine. Lipases, a class of hydrolases, can catalyze the formation of amide bonds in non-aqueous or low-water environments. An engineered proline-modified Rhizomucor miehei lipase (proRML) has demonstrated high yields (up to 80%) for the synthesis of N-acyl glycines in an aqueous system. This is achieved through a novel concept of glycerol activation of the fatty acid, followed by aminolysis with glycine. nih.govresearchgate.net While this has been demonstrated with saturated fatty acids, the principle can be extended to unsaturated acyl donors like 2-butenoic acid (crotonic acid).

Table 1: Comparison of Key Parameters in Lipase-Catalyzed N-Acylation

| Parameter | Conventional Chemical Acylation | Lipase-Catalyzed Acylation |

| Catalyst | Chemical coupling agents (e.g., DCC, EDC) | Lipase (e.g., Novozym 435, engineered proRML) |

| Solvent | Often organic solvents (e.g., DMF, DCM) | Aqueous media or solvent-free systems |

| Temperature | Varies, can be sub-ambient to elevated | Typically mild (e.g., room temperature to 50°C) |

| Selectivity | May require protecting groups | High N-acylation selectivity |

| Byproducts | Stoichiometric amounts of coupling agent byproducts | Minimal, often just water |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. The synthesis of Glycine, N-(1-oxo-2-butenyl)- is an area where such considerations can be effectively implemented.

A primary focus of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.govopentrons.com The enzymatic synthesis of N-acyl glycines in aqueous media exemplifies this principle, avoiding the use of volatile and often toxic organic solvents. nih.gov Furthermore, the development of bio-based solvents, such as Cyrene, derived from biomass, offers promising alternatives to traditional dipolar apathetic solvents like DMF and NMP for amide bond formation. unimi.it

Another key metric in green chemistry is atom economy , which measures the efficiency of a reaction in incorporating all reactant atoms into the final desired product. wordpress.com Addition reactions, for instance, are considered highly atom-economical as they, in theory, incorporate all atoms of the reactants into the product. In the synthesis of Glycine, N-(1-oxo-2-butenyl)-, a direct amidation of glycine with crotonic acid or its activated derivative would have a high atom economy. The use of catalytic methods, both chemical and enzymatic, is central to improving atom economy by reducing the need for stoichiometric reagents that end up as waste. nih.gov

Table 2: Green Chemistry Metrics for Synthetic Routes

| Metric | Description | Application in N-(1-oxo-2-butenyl)glycine Synthesis |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Favoring direct amidation or catalytic approaches over methods using stoichiometric coupling agents. |

| Solvent Selection | Using benign solvents, preferably water or bio-based alternatives. | Employing aqueous enzymatic synthesis or exploring green solvents like Cyrene. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing biocatalysts that operate under mild conditions. |

| Waste Prevention | Designing syntheses to minimize byproduct formation. | Chemoenzymatic routes that avoid protecting groups and coupling agent waste. |

Purification and Isolation Methodologies in Academic Synthesis

The isolation of pure Glycine, N-(1-oxo-2-butenyl)- from a reaction mixture is a critical step in its synthesis. In an academic research setting, two primary techniques are commonly employed: recrystallization and column chromatography.

Recrystallization is a purification technique for solid compounds based on differences in solubility. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. mt.com For N-acyl amino acids, which possess both polar (carboxylic acid, amide) and non-polar (acyl chain) regions, a mixture of solvents is often required to achieve the desired solubility profile. Common solvent systems for the recrystallization of polar organic molecules include ethanol/water, and hexane/ethyl acetate. rochester.edu The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. youtube.comyoutube.com For the purification of Glycine, N-(1-oxo-2-butenyl)-, silica gel is a common stationary phase due to its polarity. The separation is achieved by eluting the mixture through the column with a mobile phase (a solvent or a mixture of solvents). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the silica gel. youtube.com A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often used to effectively separate the desired product from unreacted starting materials and byproducts. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 3: Comparison of Purification Methodologies

| Feature | Recrystallization | Column Chromatography |

| Principle | Differential solubility | Differential adsorption |

| Best Suited For | Crystalline solids with thermally stable properties | Wide range of compounds, including oils and non-crystalline solids |

| Solvent Consumption | Generally lower | Can be high, especially for large-scale purifications |

| Throughput | Can be high for well-behaved systems | Generally lower, more labor-intensive |

| Separation Power | Good for removing small amounts of impurities with different solubility | High, can separate complex mixtures and closely related compounds |

Chemical Reactivity and Transformation Pathways of Glycine, N 1 Oxo 2 Butenyl

Reactivity of the α,β-Unsaturated Carbonyl System

The defining feature of Glycine (B1666218), N-(1-oxo-2-butenyl)- is the α,β-unsaturated amide moiety. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic arrangement is the foundation for its participation in a variety of addition and cycloaddition reactions.

The α,β-unsaturated carbonyl system of N-crotonoylglycine is a classic Michael acceptor, readily undergoing conjugate addition reactions with a wide array of nucleophiles. nih.govresearchgate.netwikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the butenyl group, leading to the formation of a new carbon-nucleophile bond. nih.gov This reaction is thermodynamically driven by the formation of a stable C-C single bond at the expense of a C-C pi bond. researchgate.net

The mechanism typically involves the attack of the nucleophile on the β-carbon, which results in the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. nih.gov A variety of nucleophiles can participate in this reaction, including soft nucleophiles like thiols, amines, and resonance-stabilized carbanions (enolates). researchgate.netwikipedia.org

The thia-Michael addition, specifically the reaction with thiol-containing molecules such as cysteine, is of particular significance in biological contexts. nih.gov The thiol group of cysteine is a potent nucleophile that can readily add across the double bond of α,β-unsaturated carbonyl compounds. nih.gov This reaction proceeds under mild conditions and is highly selective for cysteine residues in peptides and proteins. nih.gov

| Nucleophile Class | Specific Example | Resulting Adduct |

|---|---|---|

| Thiols | Cysteine | S-alkylated cysteine derivative |

| Amines | Primary or Secondary Amines | β-Amino acid derivative |

| Enolates | Malonic esters | 1,5-dicarbonyl compound |

| Organocuprates | Lithium dimethylcuprate | β-alkylated product |

The electron-deficient double bond in Glycine, N-(1-oxo-2-butenyl)- allows it to act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In this type of reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step. youtube.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups conjugated to the alkene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The N-acyl group in N-crotonoylglycine serves this purpose, making the double bond more electrophilic and thus a better dienophile. For a successful reaction, the diene component should be electron-rich. organic-chemistry.orgmasterorganicchemistry.com The reaction typically proceeds with high stereospecificity, where the stereochemistry of the dienophile is retained in the cyclohexene product. libretexts.org While specific examples involving Glycine, N-(1-oxo-2-butenyl)- are not extensively documented, its structural features are amenable to this type of transformation with suitable dienes like cyclopentadiene or butadiene.

The carbon-carbon double bond and the carbonyl group of the amide are both susceptible to reduction. However, the conditions required to reduce these functionalities differ, allowing for selective transformations.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, would be expected to readily reduce the carbon-carbon double bond to yield Glycine, N-(1-oxobutyl)-. This type of conjugate reduction is a common transformation for α,β-unsaturated carbonyl compounds.

For the reduction of the carbonyl group, more powerful reducing agents are typically required. Amides are generally resistant to reduction by milder agents like sodium borohydride (NaBH₄). masterorganicchemistry.comyoutube.comyoutube.com Lithium aluminum hydride (LiAlH₄), a much stronger reducing agent, is capable of reducing the amide carbonyl to a methylene (B1212753) group, which would transform the N-crotonoylglycine into the corresponding secondary amine. youtube.com Selective reduction of the double bond without affecting the amide or carboxyl group can be achieved using specific catalytic hydrogenation conditions. Conversely, selective reduction of the carboxyl group would require its prior conversion to a more reactive derivative, such as an ester.

| Reagent | Functional Group Targeted | Expected Product |

|---|---|---|

| H₂, Pd/C | Carbon-Carbon Double Bond | Glycine, N-(1-oxobutyl)- |

| Sodium Borohydride (NaBH₄) | Generally unreactive with amide and carboxylic acid | No significant reaction |

| Lithium Aluminum Hydride (LiAlH₄) | Amide Carbonyl and Carboxylic Acid | N-(2-butenyl)ethanolamine |

Reactivity of the Amide Linkage and Carboxyl Group

The glycine moiety of the molecule contains a secondary amide linkage and a terminal carboxylic acid group, both of which exhibit characteristic reactivities. These sites allow for transformations such as hydrolysis, esterification, and further amide bond formation.

The amide bond in N-crotonoylglycine is relatively stable but can be hydrolyzed to crotonic acid and glycine under either acidic or basic conditions, typically requiring heat. khanacademy.orgyoutube.com

Acid-catalyzed hydrolysis proceeds via protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. khanacademy.org This is followed by proton transfer and elimination of glycine to yield crotonic acid.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. khanacademy.orgyoutube.com This forms a tetrahedral intermediate which then collapses to eject the glycine anion as the leaving group, which is subsequently protonated. This process is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the base. youtube.com

The terminal carboxyl group of N-crotonoylglycine is a versatile handle for further functionalization through esterification and amide bond formation.

Esterification can be achieved through several standard methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and the reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed. masterorganicchemistry.com For substrates that are sensitive to strong acids, milder methods like the Steglich esterification are employed. organic-chemistry.org This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate ester formation at room temperature. organic-chemistry.org

Amide derivatization involves coupling the carboxylic acid with a primary or secondary amine to form a new amide bond. Direct reaction between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". This is commonly done using peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). fishersci.co.ukresearchgate.net These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, which then readily reacts with the amine to form the desired amide product with high yields. fishersci.co.uk This methodology is the cornerstone of peptide synthesis and can be readily applied to extend the peptide chain from the C-terminus of N-crotonoylglycine.

| Transformation | Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Heat/Reflux |

| Esterification | Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room Temperature |

| Amide Formation | Peptide Coupling | Amine, EDC, HOBt | Room Temperature, Aprotic Solvent |

Stereochemical Control in Derivatization

The derivatization of Glycine, N-(1-oxo-2-butenyl)-, and structurally similar N-acylated α,β-unsaturated systems, offers the potential to create new stereogenic centers. The control of the stereochemical outcome of these transformations is a critical aspect of synthetic organic chemistry. A powerful and widely employed strategy to achieve this control is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, and are subsequently removed. This section explores the use of chiral auxiliaries in directing the stereoselective derivatization of N-acylated α,β-unsaturated systems, with a focus on conjugate addition reactions.

The fundamental principle behind the use of a chiral auxiliary is to create a chiral environment around the reactive site of the molecule. mdpi.com In the context of N-acylated α,β-unsaturated systems, the chiral auxiliary is typically attached to the nitrogen atom, forming a chiral amide. This auxiliary then sterically hinders one face of the α,β-unsaturated system, compelling an incoming nucleophile to attack from the less hindered face. beilstein-journals.orgnih.gov This facial bias results in the preferential formation of one diastereomer over the other. beilstein-journals.org

A prevalent class of chiral auxiliaries used for this purpose are oxazolidinones, such as those developed by Evans. beilstein-journals.orgnih.gov When an N-enoyl-2-oxazolidinone is subjected to a conjugate addition reaction, the chiral auxiliary locks the conformation of the molecule. It is proposed that the organometallic reagent can form an internal chelate between the nitrogen and the oxygen of the auxiliary, further rigidifying the structure. beilstein-journals.org This conformational rigidity enhances the facial discrimination, leading to high diastereoselectivity in the addition of nucleophiles to the β-carbon. beilstein-journals.org

Another effective chiral auxiliary is (S,S)-(+)-pseudoephedrine. acs.orgnih.gov When attached to an α,β-unsaturated carbonyl system, this amino alcohol derivative exerts effective 1,5-asymmetric induction in aza-Michael reactions, where a nitrogen nucleophile is added. acs.org A proposed model for the stereochemical outcome suggests that the lithium amide nucleophile coordinates to the carbonyl oxygen and the hydroxyl group of the pseudoephedrine auxiliary, creating a rigid chelated intermediate. This conformation directs the nucleophile to attack the β-carbon from a specific face, leading to the observed high diastereoselectivity. nih.gov

The diastereoselectivity of these reactions can be influenced by several factors, including the specific chiral auxiliary employed, the nature of the nucleophile, the solvent, and the presence of additives such as Lewis acids. For instance, in the conjugate addition of organocuprates to N-enoyl oxazolidinones, the presence of TMSI (trimethylsilyl iodide) has been shown to not only promote the reaction but also to reverse the typical diastereoselectivity compared to conventional copper(I)-promoted additions. researchgate.net

The following table summarizes representative examples of stereochemical control in the derivatization of N-acylated α,β-unsaturated systems using chiral auxiliaries.

| Chiral Auxiliary | Substrate Type | Nucleophile | Product Configuration | Diastereomeric Excess (d.e.) |

| Oxazolidinone | N-crotonyl-2-oxazolidinone | Grignard Reagents (with CuBr·SMe₂) | (3'R) | High |

| (S,S)-(+)-Pseudoephedrine | N-cinnamoyl pseudoephedrine amide | Lithium benzylamide | (R) | Good to excellent |

| L-Ephedrine | N-crotonyl ephedrine amide | Grignard Reagents | Not specified | High |

The successful application of chiral auxiliaries in directing the stereochemical outcome of derivatization reactions of N-acylated α,β-unsaturated systems underscores their importance in asymmetric synthesis. This strategy provides a reliable method for the construction of specific stereoisomers, which is of paramount importance in the synthesis of complex chiral molecules.

In Depth Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of N-crotonylglycine. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Multi-Dimensional NMR Techniques (e.g., 1D, 2D ¹H and ¹³C NMR) for Complete Structural Assignment

The structural assignment of N-crotonylglycine is achieved by systematically interpreting its ¹H and ¹³C NMR spectra. While specific experimental data is not widely published, a predicted spectrum based on established chemical shift principles provides a robust model for its characterization.

¹H NMR Spectroscopy: The proton spectrum reveals distinct signals for each unique proton environment. The methylene (B1212753) protons of the glycine (B1666218) unit are diastereotopic and appear as a doublet of doublets, coupling to each other and the amide proton. The vinyl protons of the crotonyl group exhibit characteristic alkene shifts and show both geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon spectrum displays six unique resonances corresponding to the methyl, methylene, two vinyl, and two carbonyl carbons. The chemical shifts are indicative of their electronic environments, with the carbonyl carbons appearing furthest downfield.

2D NMR Techniques: To confirm the assignments made from 1D spectra, several 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key expected correlations include those between the amide proton (NH) and the glycine methylene protons (H-5), and throughout the crotonyl chain (H-2 to H-3 to H-4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. For instance, correlations from the methylene protons (H-5) to both the glycine carbonyl (C-6) and the amide carbonyl (C-1) would confirm the core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for N-crotonylglycine

| Atom Number | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | C=O (Amide) | - | ~167.5 | H-2, H-3, H-5 |

| 2 | =CH | ~6.0 - 6.2 (d, J≈15 Hz) | ~125.0 | C-1, C-4 |

| 3 | =CH | ~6.8 - 7.0 (dq, J≈15, 7 Hz) | ~141.0 | C-1, C-4 |

| 4 | CH₃ | ~1.8 - 1.9 (d, J≈7 Hz) | ~18.0 | C-2, C-3 |

| 5 | CH₂ | ~4.0 - 4.1 (d, J≈5 Hz) | ~42.0 | C-1, C-6 |

| 6 | C=O (Acid) | - | ~173.0 | H-5 |

| - | NH | ~7.5 - 8.5 (t, J≈5 Hz) | - | C-1, C-5 |

| - | OH | ~10.0 - 12.0 (s, br) | - | C-6 |

Conformational Analysis and Dynamic NMR Studies

The N-crotonylglycine molecule possesses a secondary amide bond, which exhibits restricted rotation due to its partial double-bond character. This phenomenon can lead to the existence of cis and trans conformers (rotamers) in solution. These conformers are often in dynamic equilibrium, and their presence can be detected by NMR spectroscopy.

At room temperature, the exchange between conformers may be fast on the NMR timescale, resulting in a single set of time-averaged signals. However, by lowering the temperature, this exchange can be slowed, leading to the appearance of two distinct sets of resonances in the NMR spectrum—one for the major conformer (typically trans) and one for the minor (cis). Dynamic NMR (DNMR) studies, which involve acquiring spectra at various temperatures, can be used to determine the energy barrier (activation energy, ΔG‡) for this rotational process and to quantify the population ratio of the two conformers. For similar N-acyl amino acids, the trans conformer is generally the more stable and thus the major species in solution.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). For N-crotonylglycine, the expected monoisotopic mass of the neutral molecule ([M]) is 143.05824 Da. HRMS analysis of the protonated molecule ([M+H]⁺) would yield an experimentally determined m/z value very close to 144.06552. This precise mass measurement allows for the unambiguous determination of the elemental formula, C₆H₁₀NO₃, distinguishing it from any other isomers or compounds with the same nominal mass.

Fragmentation Pathway Analysis and Mechanism Elucidation (e.g., ESI-TOF-MS/MS, GC-MS)

The primary fragmentation pathways for amides and carboxylic acids involve cleavages at bonds alpha to the carbonyl groups and rearrangements. For N-crotonylglycine, key predicted fragmentations would include:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of the carboxyl group (-45 Da): Cleavage of the C5-C6 bond to lose •COOH.

Cleavage of the amide bond: Scission of the C1-N bond or the N-C5 bond, leading to characteristic ions representing the crotonyl and glycine moieties. A prominent fragment would be the crotonyl cation at m/z 69.

Table 2: Predicted Key Mass Spectrometry Fragments for N-crotonylglycine ([M+H]⁺ = 144.07)

| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |

| 126.05 | [M+H - H₂O]⁺ | C₆H₈NO₂⁺ | Loss of water from the carboxylic acid group. |

| 99.08 | [M+H - COOH]⁺ | C₅H₁₁N⁺ | Loss of the carboxyl radical. |

| 74.02 | [Glycine+H]⁺ | C₂H₄NO₂⁺ | Fragment corresponding to the glycine moiety. |

| 70.04 | [Crotonyl moiety]⁺ | C₄H₅O⁺ | Acylium ion from cleavage of the N-C1 bond. |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For N-crotonylglycine, the key functional groups—carboxylic acid, secondary amide, and alkene—give rise to characteristic and intense signals.

O-H Stretch: A very broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

N-H Stretch: A moderate absorption for the secondary amide N-H stretch is predicted around 3300 cm⁻¹.

C-H Stretches: Signals for sp² C-H (alkene) and sp³ C-H (methyl, methylene) stretches appear just above and below 3000 cm⁻¹, respectively.

C=O Stretches: Two distinct and strong carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1640-1680 cm⁻¹.

C=C Stretch: The alkene C=C double bond stretch will show a moderate absorption around 1650 cm⁻¹. This band may overlap with the amide I band in the IR spectrum but is often strong and distinct in the Raman spectrum.

N-H Bend: The amide II band, a combination of N-H bending and C-N stretching, appears as a strong absorption around 1550 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for N-crotonylglycine

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Weak |

| N-H Stretch | Amide | ~3300 | Medium | Medium |

| C-H Stretch (sp²) | Alkene | 3010 - 3095 | Medium | Strong |

| C-H Stretch (sp³) | Alkyl | 2850 - 2960 | Medium | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong | Medium |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Strong | Medium |

| C=C Stretch | Alkene | ~1650 | Medium | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Strong | Weak |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and optimizing the geometry of molecules like N-crotonylglycine. Such calculations would typically involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner.

The geometry optimization process would systematically alter the bond lengths, bond angles, and dihedral angles of the N-crotonylglycine molecule to find the arrangement with the lowest electronic energy, representing its most stable three-dimensional structure. From this optimized geometry, various electronic properties could be determined, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, offering insights into its chemical behavior and potential sites for electrophilic or nucleophilic attack.

Without specific studies on N-crotonylglycine, no data table of its calculated electronic properties or optimized geometrical parameters can be provided.

Prediction of Spectroscopic Properties and Spectral Assignment

Computational methods can be employed to predict various spectroscopic properties of N-crotonylglycine, which can then be compared with experimental data for validation and to aid in spectral assignment.

Infrared (IR) Spectroscopy: Following a geometry optimization, frequency calculations can be performed at the same level of theory. These calculations predict the vibrational frequencies and their corresponding intensities, which correlate to the peaks in an experimental IR spectrum. Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for the precise assignment of spectral bands to specific functional groups (e.g., C=O stretch, N-H bend, C=C stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values that can be correlated with experimental NMR spectra, aiding in the assignment of signals to specific atoms within the N-crotonylglycine structure.

As no specific computational studies predicting the spectroscopic properties of N-crotonylglycine were found, a data table of predicted vibrational frequencies or NMR chemical shifts cannot be generated.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry can be used to explore the mechanisms of chemical reactions involving N-crotonylglycine, such as its synthesis or degradation. For instance, the formation of N-crotonylglycine from glycine (B1666218) and crotonyl chloride could be modeled.

This would involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier for the reaction. Frequency calculations are used to confirm a transition state by the presence of a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations can trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Such studies would provide valuable insights into the reaction's feasibility, kinetics, and the detailed electronic and structural changes that occur during the transformation. However, no such computational studies on the reaction mechanisms involving N-crotonylglycine were identified in the literature search.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds in N-crotonylglycine suggests that it can exist in multiple conformations.

Conformational Landscape Analysis: This involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer. This process identifies the low-energy conformers that are most likely to be populated at a given temperature. The results are often visualized as a potential energy surface, showing the energy as a function of one or more dihedral angles.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the conformational behavior of N-crotonylglycine in a specific environment, such as in a solvent. By simulating the movement of the atoms over time based on classical mechanics, MD can explore the accessible conformational space and identify the most stable and frequently occurring conformations. It can also provide information about intramolecular hydrogen bonding and interactions with solvent molecules.

The literature search did not yield any studies that have performed a detailed conformational analysis or molecular dynamics simulations specifically for N-crotonylglycine. Therefore, no data on its conformational preferences or dynamic behavior can be presented.

Advanced Analytical Methodologies in Research Settings

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical procedures for N-crotonylglycine, enabling its separation from other related compounds and matrix components. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of glycine (B1666218) derivatives. sielc.com The development of a robust HPLC method is a multi-step process involving method scouting, optimization, and validation to achieve the desired resolution, speed, and reproducibility. thermofisher.com For N-acylglycines like N-crotonylglycine, which are polar and water-soluble, reversed-phase HPLC is a common approach. sielc.comnih.gov

Method development typically involves screening various columns and mobile phase conditions. thermofisher.com C18 columns are widely used for the separation of glycine and its impurities. google.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comresearchgate.net The inclusion of acids like phosphoric acid or, for mass spectrometry compatibility, formic acid, is common to control ionization and improve peak shape. sielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) presents another viable strategy, particularly for very polar compounds, using columns like SeQuant ZIC-HILIC with mobile phases high in organic content. researchgate.net

Below is a table summarizing typical starting conditions for HPLC method development for N-acylglycines.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to suppress silanol (B1196071) activity and ensure consistent analyte ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute analytes from the reversed-phase column. |

| Gradient | 5% to 95% B over 20 minutes | A standard gradient to elute a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical 4.6 mm i.d. columns. |

| Detection | UV at 200-210 nm | Wavelength suitable for detecting the peptide bond and carboxyl group chromophores. sielc.comresearchgate.net |

| Column Temp. | 25-40 °C | Temperature control ensures reproducible retention times. |

This interactive table provides a general framework for developing an HPLC method for N-crotonylglycine.

Gas Chromatography (GC) is a powerful technique for analyzing amino acids and their derivatives, but their inherent polarity and low volatility necessitate a derivatization step. sigmaaldrich.comsigmaaldrich.com This process replaces active hydrogens on polar functional groups (e.g., -COOH, -NH) with nonpolar moieties, making the analyte sufficiently volatile for GC analysis. sigmaaldrich.comsigmaaldrich.com

For N-acylglycines, the most common derivatization method is silylation, typically creating trimethylsilyl (B98337) (TMS) esters. nih.govnist.gov Reagents such as N,O-bis-(trimethylsilyl)-acetamide (BSA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used. nih.govyoutube.com The resulting TMS derivatives exhibit increased volatility and thermal stability, making them amenable to GC separation. In some cases, a two-step derivatization involving methoximation followed by silylation is employed to prevent the formation of multiple derivatives from tautomerization of keto groups. youtube.com

The GC separation is typically performed on non-polar or semi-polar capillary columns, such as those with 5% phenyl-methylpolysiloxane stationary phases (e.g., OV-1, HP-5MS). nih.govnist.govresearchgate.net A temperature program is used to elute the derivatized compounds based on their boiling points and interaction with the stationary phase. nist.govresearchgate.net

The table below outlines typical GC conditions for the analysis of derivatized N-acylglycines.

| Parameter | Condition | Purpose |

| Derivatization | Trimethylsilylation (TMS) with BSA or MSTFA | Increases volatility and thermal stability of the analyte. nih.gov |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust column for separating a wide range of organic compounds. nist.gov |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Injection Mode | Split/Splitless | Splitless mode is often used for trace analysis. |

| Oven Program | 70 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) | A temperature gradient to separate compounds with different boiling points. nist.govresearchgate.net |

This interactive table details a standard approach for the GC analysis of N-crotonylglycine after derivatization.

Since many biologically active molecules are chiral, assessing the enantiomeric purity of compounds like N-crotonylglycine is critical. Chiral HPLC is the most widely used method for this purpose. chromatographyonline.comspringernature.com The separation of enantiomers can be achieved through two primary approaches: direct and indirect.

The direct approach, which is more common, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com For polar and ionic compounds like amino acid derivatives, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) are particularly effective. springernature.comsigmaaldrich.com These phases, such as the Astec CHIROBIOTIC T, can often resolve underivatized amino acids in MS-compatible mobile phases. sigmaaldrich.comsigmaaldrich.com Other CSP types include polysaccharide-based (e.g., Chiralcel OD-H), cyclodextrin-based, and crown ether-based phases. chromatographyonline.comnih.gov

The indirect approach involves derivatizing the enantiomeric mixture with a chirally pure reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chromatographyonline.comsigmaaldrich.com However, this method requires a pure derivatizing agent and can be more complex. sigmaaldrich.com

The selection of a suitable chiral separation method is summarized in the table below.

| CSP Type | Principle | Suitable For |

| Macrocyclic Glycopeptide | Multiple interactions (ionic, hydrogen bonding, inclusion) | Direct separation of polar, ionic compounds like underivatized amino acids and their N-blocked derivatives. sigmaaldrich.comsigmaaldrich.com |

| Polysaccharide-based | Chiral grooves and cavities in polymer structure | Broad applicability for a wide range of chiral compounds, often used in normal-phase mode. chromatographyonline.com |

| Cyclodextrin-based | Inclusion into a chiral cavity | Separation of molecules with aromatic rings that can fit into the cyclodextrin (B1172386) cavity. sigmaaldrich.comnih.gov |

| Crown Ether-based | Complexation with primary amines | Specifically useful for the enantioseparation of primary amine compounds. nih.gov |

This interactive table provides a guide to selecting a chiral stationary phase for enantiomeric purity assessment.

Hyphenated Techniques for Complex Mixture Analysis

To achieve unambiguous identification and characterization, especially in complex matrices like biological fluids, chromatographic systems are often coupled with powerful spectroscopic detectors, a practice known as hyphenation.

The coupling of liquid chromatography or gas chromatography with mass spectrometry provides an exceptional combination of separation power and detection specificity. researchgate.netthermofisher.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and specific technique for quantifying N-acylglycines in complex samples. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) systems can be used for faster, higher-resolution separations. nih.gov Analytes eluting from the LC column are ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer (e.g., a triple quadrupole). For quantitative analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides very high specificity and reduces background noise. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is used for the structural identification of the volatile derivatives of N-crotonylglycine. nih.gov After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum shows a molecular ion peak and a series of fragment ions. nist.gov This fragmentation pattern is highly specific to the molecule's structure and can be used for identification by comparing it to spectral libraries, such as the one maintained by NIST. nist.govnist.gov For instance, the trimethylsilyl (TMS) ester of N-(3-methyl-1-oxo-2-butenyl)-glycine shows characteristic ions that confirm its structure. nist.gov

The table below summarizes key aspects of these hyphenated techniques for N-crotonylglycine analysis.

| Technique | Ionization | Key Application | Information Obtained |

| LC-MS/MS | Electrospray (ESI) | Quantitative analysis in biological matrices (e.g., urine, plasma). researchgate.netnih.gov | Highly specific quantification, molecular weight confirmation. |

| GC-MS | Electron Ionization (EI) | Structural identification of volatile derivatives. nih.gov | Molecular structure confirmation via characteristic fragmentation patterns. nist.gov |

This interactive table compares the applications of LC-MS/MS and GC-MS in the analysis of N-crotonylglycine.

The hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) represents a powerful tool for the comprehensive and unambiguous structural characterization of compounds within a mixture. While GC-MS is excellent for identifying known derivatives via fragmentation patterns, LC-NMR provides detailed structural information on the intact molecule directly from the chromatographic peak. sigmaaldrich.com

In an LC-NMR setup, the effluent from the HPLC column flows through a specialized NMR flow cell. This allows for the acquisition of NMR spectra (such as ¹H NMR and 2D-NMR) on the separated components in real-time. This technique is invaluable for:

Unambiguous structure elucidation of novel compounds or metabolites.

Distinguishing between isomers that might have similar mass spectra.

Characterizing unstable compounds that are difficult to isolate.

While specific LC-NMR studies on Glycine, N-(1-oxo-2-butenyl)- are not widely reported, the technique's capabilities make it ideally suited for the comprehensive characterization of this compound and its potential isomers or degradation products in complex mixtures without the need for prior isolation. sigmaaldrich.com

Derivatization Strategies for Enhanced Detection and Separation

In the analysis of "Glycine, N-(1-oxo-2-butenyl)-" and related N-acylglycines, derivatization is a critical step to improve their physicochemical properties for chromatographic analysis. This process involves chemically modifying the analyte to enhance its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for improved detection in high-performance liquid chromatography (HPLC). jasco-global.comactascientific.com The choice of derivatization strategy depends on the analytical technique employed and the specific requirements for sensitivity and selectivity.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the primary goal of derivatization is to increase the volatility and thermal stability of N-acylglycines. researchgate.net Silylation is a widely used technique for this purpose. nih.gov This involves replacing the active hydrogen atoms in the carboxylic acid and amide groups with a trimethylsilyl (TMS) group. nih.govomicsonline.org

A common silylation reagent is N,O-bis-(trimethylsilyl)-acetamide (BSA). The reaction typically involves heating the dried analyte with the reagent in a suitable solvent like pyridine. nih.gov This process yields a trimethylsilyl derivative of "Glycine, N-(1-oxo-2-butenyl)-" that is more volatile and less polar, leading to improved chromatographic peak shape and resolution on nonpolar GC columns like those with a 5% OV-1 stationary phase. nih.gov Another approach for GC-MS involves the formation of bis(trifluoromethyl)benzyl (BTFMB) ester derivatives, which has been successfully applied to the quantitative analysis of various acylglycines. nih.gov

For High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, derivatization is employed to introduce a UV-absorbing moiety (a chromophore) onto the "Glycine, N-(1-oxo-2-butenyl)-" molecule, significantly enhancing its detectability. liberty.edu This is known as pre-column derivatization, where the reaction occurs before the sample is injected into the HPLC system. actascientific.com

Several reagents are effective for this purpose:

3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the carboxylic acid group of N-acylglycines. The derivatization is straightforward and can be performed in an aqueous solution, which simplifies sample preparation. acs.orgcityu.edu.hk

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. While "Glycine, N-(1-oxo-2-butenyl)-" is a secondary amide, this method is a cornerstone for general amino acid analysis and can be adapted for related compounds or used to detect primary amine impurities. jasco-global.comnih.gov The resulting derivatives can be detected by UV or fluorescence detectors. actascientific.com

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA): This derivatizing agent, also known as Marfey's reagent, is used to create diastereomers of chiral amino acids, but its strong chromophore also makes it highly effective for enhancing UV detection of amino acid derivatives in general. chromatographyonline.com

The selection of a derivatization reagent for HPLC-UV depends on factors such as reaction speed, stability of the derivative, and the absence of interfering byproducts. actascientific.com The derivatized analyte can then be effectively separated using reversed-phase HPLC columns.

Interactive Data Table: Comparison of Derivatization Reagents

| Reagent | Analytical Technique | Target Functional Group | Key Advantages |

| N,O-bis-(trimethylsilyl)-acetamide (BSA) | GC-MS | Carboxylic acid, Amide | Increases volatility and thermal stability. nih.govnih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | HPLC-UV/MS | Carboxylic acid | Simple reaction in aqueous solution, enhances detection. acs.orgcityu.edu.hk |

| o-Phthalaldehyde (OPA) | HPLC-UV/Fluorescence | Primary Amines | High sensitivity, automated pre-column derivatization. jasco-global.comnih.gov |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | HPLC-UV | Amino Group | Strong chromophore, high precision for quantification. chromatographyonline.com |

Quantitative Analytical Method Validation for Research Applications

The validation of a quantitative analytical method for "Glycine, N-(1-oxo-2-butenyl)-" is essential to ensure that the measurements are reliable, accurate, and reproducible for its intended research purpose. europa.euscielo.br The validation process involves evaluating several key performance characteristics as outlined by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). uclouvain.be

Specificity/Selectivity: This parameter ensures that the analytical signal is unequivocally attributable to the target analyte, "Glycine, N-(1-oxo-2-butenyl)-". Specificity is assessed by analyzing blank samples (matrix without the analyte) and samples spiked with the analyte and potential interfering substances. The method is considered specific if no interfering peaks are observed at the retention time of the analyte. researchgate.net

Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. researchgate.net To assess this, a series of standards at different concentrations are analyzed. The results are typically evaluated by calculating a regression line using the method of least squares. A high correlation coefficient (R² ≥ 0.99) is generally required. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. nih.goveuropa.eu For instance, a validated method for N-acyl taurines, a related class of compounds, demonstrated excellent linearity in the range of 1–300 ng/mL with R² values ≥ 0.9996. uclouvain.be

Accuracy: Accuracy reflects the closeness of the measured value to the true value. researchgate.net It is typically determined by analyzing samples with a known concentration of the analyte (e.g., a certified reference material) or by performing recovery studies on a blank matrix spiked with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). scielo.br Acceptable recovery is generally within 80-120%. chromatographyonline.com

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Repeatability (Intra-day precision): This is the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): This expresses the variation within a laboratory, considering different days, analysts, or equipment. A validated HPLC-UV method for amino acids reported intraday precision (RSD) between 0.30% - 5.31% and interday precision between 1.96% - 8.04%. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with acceptable precision and accuracy. researchgate.net

LOQ: The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. europa.euresearchgate.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. purdue.edu A validated UPLC-MS/MS method for N-acyl taurines reported an LOD of 0.3–0.4 ng/mL and an LOQ of 1 ng/mL for all tested compounds. uclouvain.be

Interactive Data Table: Typical Validation Parameters for N-Acyl Compound Analysis

| Parameter | Typical Acceptance Criteria | Example Finding (N-Acyl Taurines) uclouvain.be |

| Linearity (R²) | ≥ 0.99 | ≥ 0.9996 |

| Range | Defined by application needs | 1 - 300 ng/mL |

| Accuracy (% Recovery) | Typically 80-120% | Within acceptable range |

| Precision (RSD) | Varies by concentration, typically <15% | Within acceptable range |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 - 0.4 ng/mL |

| Limit of Quantification (LOQ) | S/N ≥ 10 | 1 ng/mL |

Applications in Advanced Chemical Synthesis and Materials Science

Glycine (B1666218), N-(1-oxo-2-butenyl)- as a Synthetic Building Block

The bifunctional nature of N-crotonylglycine, possessing both a carboxylic acid and a reactive Michael acceptor system, positions it as a versatile precursor in organic synthesis. This dual reactivity allows for its incorporation into more complex molecular architectures through various synthetic strategies.

N-substituted glycine derivatives are fundamental building blocks for creating a wide range of organic molecules, including unnatural amino acids and heterocyclic compounds. researchgate.net The N-crotonyl group in Glycine, N-(1-oxo-2-butenyl)- provides a specific point of chemical reactivity. The carbon-carbon double bond is susceptible to a variety of addition reactions, most notably Michael additions, where nucleophiles can be selectively added. This reactivity allows for the introduction of diverse functional groups, making it a key intermediate in multi-step syntheses.

The general utility of glycine derivatives in synthesis is well-established. For instance, different N-substituted glycines serve as precursors for specialized peptide modifications and for the construction of complex bioactive molecules. researchgate.netsemanticscholar.org The crotonyl group, in particular, can participate in cycloaddition reactions and other pericyclic reactions, further expanding its synthetic potential.

Table 1: Potential Synthetic Transformations of Glycine, N-(1-oxo-2-butenyl)-

| Reaction Type | Reagent/Catalyst | Resulting Structure |

|---|---|---|

| Michael Addition | Nucleophiles (e.g., thiols, amines) | Addition across the C=C double bond |

| Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Saturation of the C=C double bond |

| Diels-Alder Reaction | Diene | Formation of a six-membered ring |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov A significant class of peptidomimetics is known as peptoids, or N-substituted glycine oligomers. nih.gov These structures are polymers composed of glycine units where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.govresearchgate.net

Glycine, N-(1-oxo-2-butenyl)- can serve as a monomer in the synthesis of such peptoids. The "sub-monomer" method, a common approach for peptoid synthesis, allows for the stepwise construction of these polymers with a wide variety of N-substituents. nih.gov By incorporating N-crotonylglycine into a peptoid sequence, researchers can introduce a reactive site along the polymer backbone. This functionality can be used for subsequent modifications, such as cross-linking, cyclization, or the attachment of other molecules, to create complex and highly functional peptidomimetic structures. The proteolytic resistance and potential for increased cell permeability make these synthetic oligomers valuable tools in drug discovery and molecular biology. nih.gov

Polymer Chemistry and Functional Materials

The ability of N-substituted amino acids to be polymerized opens avenues for the creation of novel functional materials with tailored properties.

Glycine, N-(1-oxo-2-butenyl)- is a suitable monomer for the synthesis of N-substituted poly(α-amino acids), which are also known as polypeptoids. These polymers are distinct from traditional polypeptides and often exhibit unique properties, such as different secondary structures and greater solubility in a wider range of solvents. The synthesis of these polymers can be controlled to produce materials with specific molecular weights and compositions. A related compound, Glycine, N-(1-oxo-2-propen-1-yl)- (N-acryloyl glycine), is noted for its use as a monomer in creating polymers for hydrogels and biomedical applications. boropharm.com

The presence of the reactive butenyl group in the repeating unit of a polymer derived from Glycine, N-(1-oxo-2-butenyl)- is a key feature for designing functional materials. This group can be leveraged in several ways:

Post-Polymerization Modification: The double bond serves as a handle for chemically modifying the polymer after its initial synthesis. This allows for the attachment of fluorescent dyes, targeting ligands, or drugs, creating highly functionalized materials.

Cross-linking: The reactive sites can be used to form cross-links between polymer chains, leading to the formation of hydrogels or other networked materials. These materials can be designed to be responsive to stimuli such as pH or temperature.

Influencing Backbone Conformation: The structure of the N-substituent can influence the rotational freedom of the polymer backbone, potentially leading to the formation of stable secondary structures like helices. This structural control is crucial for designing materials with specific recognition or catalytic properties.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. Even achiral glycine has been shown to play a significant and unexpected role in determining the handedness and structure of self-assembling peptide nanofibrils. manchester.ac.ukresearchgate.net

The incorporation of Glycine, N-(1-oxo-2-butenyl)- into peptides or other amphiphilic molecules can significantly influence their self-assembly behavior. The N-crotonyl group can affect the process in several ways:

Steric and Electronic Effects: The size and electronic properties of the side chain can alter the preferred conformation of the molecule, guiding it to assemble into specific morphologies such as fibers, ribbons, or vesicles. manchester.ac.uk

Intermolecular Interactions: The amide group can participate in hydrogen bonding, a key driving force in many self-assembly processes. The butenyl group can engage in weaker van der Waals or π-π stacking interactions.

Reactive Self-Assembly: The reactive nature of the double bond allows for covalent capture after self-assembly. Molecules can first organize via non-covalent forces, and then a chemical reaction (e.g., polymerization or cross-linking initiated by light or a chemical trigger) can be used to permanently lock the structure in place.

This approach offers a powerful method for creating stable nanostructures with precise control over their shape and function, with potential applications in nanotechnology, tissue engineering, and materials science.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Glycine, N-(1-oxo-2-butenyl)- |

| Glycine, N-(1-oxo-2-propen-1-yl)- |

| N-crotonylglycine |

Biochemical Interactions and Mechanistic Biology Non Clinical Focus

Substrate Recognition and Biotransformation by Enzymes.nih.govresearchgate.netresearchgate.netdocumentsdelivered.comnih.gov